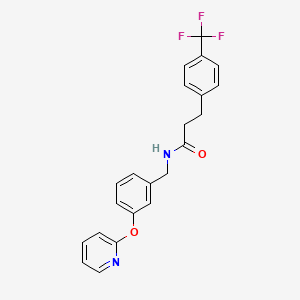

N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O2/c23-22(24,25)18-10-7-16(8-11-18)9-12-20(28)27-15-17-4-3-5-19(14-17)29-21-6-1-2-13-26-21/h1-8,10-11,13-14H,9,12,15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMVGYDKLUVCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the pyridin-2-yloxy benzyl intermediate. This intermediate is then reacted with 3-(4-(trifluoromethyl)phenyl)propanoic acid under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like DCC (Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).

Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like NaOH (Sodium hydroxide) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to biological activity. The pyridin-2-yloxy group may also play a role in its mechanism by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Propanamide Chain

3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide (CAS 1797140-51-2)

- Key Difference : The trifluoromethyl group is replaced with a methylsulfonyl (-SO₂CH₃) group.

- Impact: Molecular Weight: 410.5 g/mol (vs. ~409 g/mol for the target compound) due to the heavier sulfonyl group .

N-(4-Nitro-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methylpropanamide

- Key Difference: Incorporates a ferrocenyl (metallocene) group and a nitro (-NO₂) substituent.

- Impact :

Variations in the Aromatic Core

PF3845 (4-(3-[5-{Trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Key Difference : Replaces the propanamide chain with a piperidine carboxamide and adds a pyridin-3-yl group.

- Impact :

N-[(2S,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide

- Key Difference: Features a chiral butan-2-yl chain with chlorophenyl and cyanophenyl substituents.

- Impact :

Functional Group Modifications

2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s)

- Key Difference : Acrylamide backbone instead of propanamide, with an iodophenyl group.

- Impact :

N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)

- Key Difference : Incorporates a piperazine-carboxamide linker and acetylated pyridine.

- Impact :

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Trifluoromethyl vs. Sulfonyl : The -CF₃ group in the target compound offers a balance of lipophilicity and metabolic stability, whereas sulfonyl analogs may exhibit higher polarity and altered target selectivity .

- Chiral Centers : Compounds like N-[(2S,3S)-...propanamide demonstrate the importance of stereochemistry in optimizing binding affinity and reducing off-target effects .

- Heterocyclic Modifications : Piperazine or pyridine rings (e.g., PF3845) can enhance solubility and pharmacokinetic profiles compared to simpler benzyl groups .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C19H19F3N2O3

- Molecular Weight : 396.36 g/mol

The presence of the pyridin-2-yloxy group and the trifluoromethyl moiety enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

This compound exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. These bacteria are known to cause substantial agricultural losses, highlighting the compound's potential as an agricultural biopesticide .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of several cancer cell lines .

- Insecticidal Activity : The compound has also been evaluated for its insecticidal properties against pests like Plutella xylostella, suggesting its utility in pest management strategies .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antibacterial efficacy of the compound against Xanthomonas oryzae.

- Methodology : Minimum Inhibitory Concentration (MIC) tests were conducted.

- Results : The compound exhibited an MIC of 15 µg/mL, significantly inhibiting bacterial growth compared to control groups.

- Anticancer Activity Study :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.